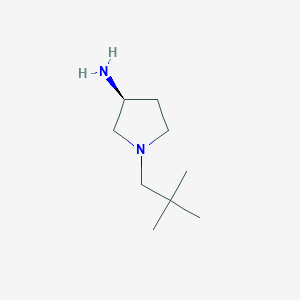

(S)-1-Neopentylpyrrolidin-3-amine

Description

Significance of Chiral Amines in Synthetic Organic Chemistry

Chiral amines are indispensable tools in the field of synthetic organic chemistry, serving a multitude of functions that are critical for the creation of complex, optically active molecules. sigmaaldrich.comnih.govacs.org These compounds, which feature a nitrogen atom attached to a chiral carbon, are widely recognized for their role as versatile synthetic intermediates. researchgate.net They are integral components in the synthesis of a vast array of natural products and biologically active compounds, with a significant percentage of top-selling pharmaceuticals containing a chiral amine moiety. researchgate.net

The utility of chiral amines extends beyond their incorporation into final products. They are frequently employed as:

Chiral auxiliaries: Temporarily attached to a substrate to direct the stereochemical course of a reaction.

Chiral resolving agents: Used to separate racemic mixtures into their constituent enantiomers.

Chiral catalysts: In the form of primary or secondary amines, they can catalyze a range of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. alfachemic.com

The ability of chiral amines to form transient iminium or enamine intermediates with carbonyl compounds is a key principle in organocatalysis, enabling highly enantioselective bond formations. alfachemic.com

Importance of Optically Active Pyrrolidines in Chemical Research

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and a versatile building block in asymmetric synthesis. nih.gov Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a desirable trait for designing molecules with specific biological activities. nih.gov

Optically active pyrrolidines, particularly those derived from the natural amino acid proline, have a rich history in chemical research. mdpi.comnih.gov They are extensively used as:

Organocatalysts: Proline and its derivatives are highly effective catalysts for a wide range of asymmetric reactions. nih.govmdpi.comresearchgate.net

Chiral ligands: The pyrrolidine framework can be readily modified to create ligands for transition metal catalysts, enabling a broad spectrum of enantioselective transformations. nih.gov

Synthetic targets: The pyrrolidine motif is a core structural feature in numerous natural products and pharmaceutical agents. acs.orgnih.gov

The stereogenicity of the carbon atoms within the pyrrolidine ring is a crucial feature, as the spatial orientation of substituents can profoundly influence the biological activity and catalytic efficacy of the molecule. nih.gov

Stereochemical Considerations for (S)-1-Neopentylpyrrolidin-3-amine

The designation "(S)" in this compound refers to the absolute configuration at the chiral center, which is the carbon atom at the 3-position of the pyrrolidine ring bonded to the amine group. According to the Cahn-Ingold-Prelog priority rules, the substituents around this stereocenter are ranked based on atomic number. The "(S)" configuration indicates a specific counter-clockwise arrangement of these substituents when the lowest priority group is oriented away from the viewer. youtube.com

This defined stereochemistry is fundamental to the compound's function in asymmetric synthesis. The fixed spatial orientation of the amine group, in conjunction with the bulky neopentyl group attached to the nitrogen atom, creates a specific chiral environment. This environment influences how the molecule interacts with other reagents, allowing it to direct the formation of one enantiomer over the other in a chemical reaction. The steric bulk of the neopentyl group can play a significant role in controlling the approach of substrates to the catalytically active amine, thereby enhancing the stereoselectivity of the transformation.

Data on this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H20N2 |

| Chiral Center | C3 (S-configuration) |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-(2,2-dimethylpropyl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,3)7-11-5-4-8(10)6-11/h8H,4-7,10H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQXDWWQIUUJOO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CN1CC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1 Neopentylpyrrolidin 3 Amine and Analogous Chiral Pyrrolidine Amines

Introduction of the Neopentyl Moiety

Synthetic Strategies for Incorporating Bulky Alkyl Groups

The introduction of sterically hindered alkyl groups, such as the neopentyl group, onto a nitrogen atom presents a significant synthetic challenge. The bulky nature of the neopentyl group—characterized by a quaternary carbon adjacent to the reaction center—severely impedes standard nucleophilic substitution reactions.

Direct alkylation of a pyrrolidine-3-amine with a neopentyl halide via an Sₙ2 reaction is practically unfeasible. The extreme steric hindrance at the β-carbon of the neopentyl group slows the reaction rate to a point where it is considered inert for practical purposes. masterorganicchemistry.com Attempts to force the reaction often lead to side reactions or require harsh conditions that are incompatible with many functional groups. youtube.commasterorganicchemistry.com

A far more effective and general strategy for introducing the neopentyl group is reductive amination . masterorganicchemistry.com This method circumvents the issues of direct alkylation. The synthesis would involve reacting a pre-formed chiral pyrrolidine-3-amine with pivalaldehyde (2,2-dimethylpropanal). This reaction forms an intermediate imine, which is then reduced in situ to the final N-neopentyl amine. This two-step, one-pot process is highly efficient and avoids the problem of over-alkylation that can plague direct alkylation methods. masterorganicchemistry.commasterorganicchemistry.com The neopentyl amine itself, if needed as a starting material for a different reductive amination sequence (e.g., reacting neopentylamine (B1198066) with a protected 3-pyrrolidinone), can be synthesized by reacting neopentyl alcohol with ammonia (B1221849) over a hydrogenation catalyst. google.comwikipedia.org

| Method | Substrates | Feasibility for Neopentyl Group | Rationale |

| Direct Sₙ2 Alkylation | Pyrrolidine-3-amine + Neopentyl halide | Very Low | Extreme steric hindrance from the tertiary butyl moiety on the neopentyl group prevents nucleophilic attack. masterorganicchemistry.comyoutube.com |

| Reductive Amination | Pyrrolidine-3-amine + Pivalaldehyde | High | Forms an imine intermediate which is then reduced. This method avoids the sterically hindered Sₙ2 step and is highly versatile. masterorganicchemistry.comlibretexts.org |

Considerations of Steric Hindrance in Reaction Design

The neopentyl group, characterized by a quaternary carbon atom bonded to a primary carbon, presents significant steric bulk. fiveable.melibretexts.org This feature profoundly influences the design of synthetic reactions involving (S)-1-neopentylpyrrolidin-3-amine and its analogues.

The considerable steric hindrance imposed by the neopentyl group can impede the approach of nucleophiles and reagents to adjacent reactive centers. libretexts.orgmasterorganicchemistry.comwikipedia.org For instance, in nucleophilic substitution reactions, the rate of reaction at a carbon atom bearing a neopentyl group is significantly slower compared to less hindered alkyl groups. wikipedia.orgquora.comacs.org This is attributed to the difficulty of the nucleophile in accessing the reaction site due to the bulky tert-butyl moiety. libretexts.orgquora.com Consequently, reaction conditions may need to be more forcing, such as requiring higher temperatures or the use of more reactive reagents, to achieve desired transformations. youtube.com

The steric bulk of the neopentyl group can also dictate the regioselectivity and stereoselectivity of reactions. fiveable.me For example, in reactions where multiple sites are available for attack, the less sterically hindered position is often favored. masterorganicchemistry.com This principle can be strategically employed to control the outcome of a reaction. Furthermore, the rigid and bulky nature of the neopentyl group can influence the conformational preferences of the pyrrolidine (B122466) ring, which in turn can direct the stereochemical course of subsequent reactions. fiveable.me

Table 1: Impact of Steric Hindrance by the Neopentyl Group on Reaction Design

| Reaction Aspect | Influence of Neopentyl Group |

| Reaction Rate | Decreased rate of nucleophilic substitution at adjacent carbons. wikipedia.orgquora.comacs.org |

| Reaction Conditions | May require more forcing conditions (e.g., higher temperatures). youtube.com |

| Regioselectivity | Favors attack at less sterically hindered positions. masterorganicchemistry.com |

| Stereoselectivity | Can influence the stereochemical outcome by affecting conformational preferences. fiveable.me |

| Molecular Stability | Can enhance stability by shielding reactive sites. fiveable.me |

Protection and Deprotection Strategies for Amine Functionality in Pyrrolidine Synthesis

In the synthesis of complex molecules containing one or more amine functionalities, such as this compound, the use of protecting groups is often indispensable. masterorganicchemistry.combeilstein-journals.org Protecting groups temporarily block the reactivity of the amine, allowing chemical transformations to be carried out on other parts of the molecule without undesired side reactions involving the amine. slideshare.net

Carbamate Protecting Groups:

tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used amine protecting groups due to its ease of introduction and its stability to a wide range of reaction conditions, except for strong acids. chemistrytalk.orgmasterorganicchemistry.comfishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk Deprotection is readily achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another popular choice, particularly in peptide synthesis. masterorganicchemistry.com It is introduced using benzyl (B1604629) chloroformate (CbzCl). A key advantage of the Cbz group is its removal by catalytic hydrogenation, a mild condition that is orthogonal to the acid-labile Boc group. masterorganicchemistry.commasterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions, typically using piperidine. beilstein-journals.org This provides an alternative deprotection strategy that is orthogonal to both acid-labile and hydrogenolysis-labile protecting groups. beilstein-journals.org

Amide and Sulfonamide Protecting Groups:

While less common for the temporary protection of simple amines due to their generally more robust nature, amide and sulfonamide groups can also serve as protecting groups in certain contexts. Their removal often requires more stringent conditions.

Table 2: Common Amine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) fishersci.co.uk | Strong acid (e.g., TFA, HCl) masterorganicchemistry.comfishersci.co.uk |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (CbzCl) masterorganicchemistry.com | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.commasterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) beilstein-journals.org |

Advanced Spectroscopic and Structural Characterization of S 1 Neopentylpyrrolidin 3 Amine and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in (S)-1-Neopentylpyrrolidin-3-amine. nih.govdocbrown.info The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of each proton, while the splitting patterns reveal the number of adjacent protons. Similarly, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom. docbrown.inforesearchgate.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between atoms. youtube.com A COSY spectrum reveals which protons are coupled to each other, helping to piece together the carbon skeleton. youtube.com An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing unambiguous assignments of both ¹H and ¹³C signals. youtube.com These techniques are crucial for the complete assignment of all proton and carbon resonances in the molecule and its derivatives. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolidine (B122466) Ring System

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | 3.10 - 3.30 (m) | 55.0 - 58.0 |

| C3-H | 3.50 - 3.70 (m) | 50.0 - 53.0 |

| C4-H₂ | 1.80 - 2.10 (m) | 30.0 - 35.0 |

| C5-H₂ | 2.90 - 3.10 (m) | 52.0 - 55.0 |

| Neopentyl-CH₂ | 2.20 - 2.40 (s) | 70.0 - 75.0 |

| Neopentyl-C(CH₃)₃ | 0.90 (s) | 26.0 - 28.0 |

| NH₂ | 1.50 (br s) | - |

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivatives.

Determining the enantiomeric purity (the excess of one enantiomer over the other) is critical for chiral compounds. rsc.org NMR spectroscopy, in conjunction with chiral auxiliaries, provides a reliable method for this assessment. rsc.orgnih.govnih.gov Chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), are reacted with the chiral amine to form a mixture of diastereomers. nih.govspringernature.com

These diastereomers have distinct NMR spectra, allowing for the integration of specific signals to determine the ratio of the two enantiomers and thus the enantiomeric excess (ee). nih.govresearchgate.netresearchgate.net The protons in the resulting diastereomeric amides exhibit different chemical shifts, and by analyzing the difference in these shifts (Δδ), the absolute configuration of the original amine can often be deduced. nih.govspringernature.comnih.gov Other chiral solvating agents, like BINOL derivatives, can also be used to create diastereomeric complexes that can be distinguished by NMR. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov These methods are highly effective for identifying the functional groups present in this compound and its derivatives. nih.govdtic.mil

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov Key functional groups have characteristic absorption frequencies. For instance, the N-H stretching vibrations of the primary amine in this compound are expected in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups will appear around 2850-3000 cm⁻¹, and the N-H bending vibration is typically observed around 1590-1650 cm⁻¹.

Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. nih.gov The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering insights into the molecular structure. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (alkyl) | 2850 - 3000 | 2850 - 3000 |

| N-H Bend (amine) | 1590 - 1650 | - |

| C-N Stretch | 1020 - 1250 | 1020 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. nih.govscispace.comnih.gov Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, often to within a few parts per million (ppm). nih.gov

For this compound, HRMS would be used to confirm its molecular formula, C₉H₂₀N₂. The experimentally measured monoisotopic mass would be compared to the theoretically calculated mass. This precise mass measurement provides strong evidence for the identity of the compound and helps to distinguish it from other isomers. mdpi.com Fragmentation patterns observed in the tandem mass spectrometry (MS/MS) mode can further corroborate the proposed structure. scispace.com

X-ray Crystallography for Absolute Configuration and Conformation Determination (if applicable for derivatives/complexes)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. csic.esscite.ai This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net

Theoretical and Computational Studies on S 1 Neopentylpyrrolidin 3 Amine

Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of pyrrolidine (B122466) derivatives. beilstein-journals.orgnih.gov For (S)-1-neopentylpyrrolidin-3-amine, DFT calculations can elucidate the preferred conformations and the distribution of electron density within the molecule.

The conformational analysis of the pyrrolidine ring is of primary interest. The five-membered ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The substitution at the N1 and C3 positions significantly influences the conformational equilibrium. The bulky neopentyl group at the N1 position and the amine group at the C3 position will have preferred orientations to minimize steric strain.

DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can be employed to locate the energy minima corresponding to different conformers. The relative energies of these conformers provide their population distribution at a given temperature. Key parameters to be determined include the puckering amplitude and phase, as well as the dihedral angles defining the orientation of the substituents.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Puckering Type | N1-Substituent Orientation | C3-Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope (C4-endo) | Equatorial | Axial | 0.00 |

| 2 | Envelope (C4-endo) | Equatorial | Equatorial | 1.25 |

| 3 | Twist (T) | Pseudo-equatorial | Pseudo-axial | 0.80 |

| 4 | Envelope (N1-endo) | Axial | Equatorial | 3.50 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis of substituted pyrrolidines.

Furthermore, DFT calculations can provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these frontier orbitals are crucial for understanding the molecule's reactivity. The HOMO is expected to be localized primarily on the amine groups, indicating their nucleophilic character. The LUMO, on the other hand, would likely be distributed over the C-N and C-C antibonding orbitals.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

While DFT calculations provide a static picture of the most stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes its shape.

MD simulations can be performed in a simulated solvent environment, such as water or an organic solvent, to mimic realistic conditions. nih.gov These simulations can reveal the transitions between different ring conformations and the rotational freedom of the neopentyl and amine substituents. The flexibility of the pyrrolidine ring and the dynamics of the substituents are important for understanding how the molecule might interact with other molecules, such as substrates or binding sites of a protein. nih.gov

From an MD trajectory, one can calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The analysis of dihedral angle distributions over time can quantify the conformational sampling and identify the most populated conformational states.

Computational Analysis of Reaction Mechanisms and Stereoselectivity

Computational chemistry is a valuable tool for investigating reaction mechanisms and understanding the origins of stereoselectivity. researchgate.netnih.govresearchgate.net For this compound, computational studies can be used to model its behavior in various chemical transformations. For instance, the amine group at the C3 position can act as a nucleophile in reactions such as alkylations, acylations, or Michael additions.

By modeling the transition states of a reaction, computational methods can predict the most likely reaction pathway and the stereochemical outcome. nih.gov For example, in a reaction involving the approach of an electrophile to the C3-amine, DFT calculations can be used to locate the transition state structures for attack from the two diastereotopic faces. The relative energies of these transition states would determine the diastereoselectivity of the reaction.

The stereoselectivity in reactions involving pyrrolidine derivatives is often governed by the conformation of the ring and the steric hindrance imposed by the substituents. researchgate.net The bulky neopentyl group is expected to play a significant role in directing the approach of incoming reagents, favoring attack from the less hindered face.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Addition

| Diastereomeric Transition State | Relative Activation Energy (kcal/mol) | Predicted Product Ratio |

| TS-Re | 12.5 | 95 |

| TS-Si | 14.8 | 5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on principles of stereoselective reactions.

Computational Studies on Steric and Stereoelectronic Effects of the Neopentyl Group

The neopentyl group, a tert-butylmethyl group, is known for its significant steric bulk. Computational studies can quantify the steric and stereoelectronic effects of this group on the structure and reactivity of this compound.

Steric effects can be evaluated by analyzing the calculated geometries of the different conformers. The bond lengths and angles around the N1 atom and the neopentyl group can reveal the presence of steric strain. The neopentyl group will likely adopt a conformation that minimizes its steric interactions with the pyrrolidine ring and its other substituent. This steric hindrance can also influence the accessibility of the lone pair of electrons on the N1 nitrogen, potentially affecting its basicity and nucleophilicity.

Stereoelectronic effects refer to the influence of the orientation of orbitals on the molecule's properties and reactivity. The orientation of the C-C and C-H bonds of the neopentyl group relative to the lone pair on the N1 nitrogen can lead to hyperconjugative interactions. These interactions, while generally weak, can subtly influence the electron density distribution and the conformational preferences of the molecule. Computational methods can quantify these effects by analyzing the molecular orbitals and the electron density distribution.

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

(S)-1-Neopentylpyrrolidin-3-amine as a Chiral Building Block

Chiral building blocks are fundamental to modern organic synthesis, particularly in the pharmaceutical industry, where the three-dimensional arrangement of atoms is critical for biological activity. This compound serves as an exemplary chiral synthon, offering multiple points for chemical modification while maintaining a fixed stereochemical configuration at its core.

Precursor in the Synthesis of Complex Chiral Architectures

The (S)-3-aminopyrrolidine framework is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. The utility of this core structure lies in its ability to be incorporated into larger, more complex molecules, imparting specific conformational constraints and stereochemical information. This compound acts as a key starting material for the construction of such intricate architectures.

The primary amine at the C3 position serves as a versatile nucleophilic handle, allowing for the formation of amides, sulfonamides, ureas, and secondary amines through reactions with a wide array of electrophiles. The secondary amine within the pyrrolidine (B122466) ring can also be functionalized, although its reactivity is tempered by the bulky neopentyl group. This steric hindrance can be exploited to achieve regioselective reactions, directing transformations to the more accessible C3-amino group.

Table 1: Examples of Complex Molecules Derived from Chiral Pyrrolidine Scaffolds

| Resulting Compound Class | Synthetic Transformation Example | Key Feature from Pyrrolidine Core |

| Enzyme Inhibitors | Acylation of the C3-amine with a functionalized carboxylic acid. | Rigid scaffold presenting substituents for active site binding. |

| Receptor Ligands | Reductive amination with an aldehyde to introduce new side chains. | Defined stereochemistry for specific receptor interaction. |

| Spirocyclic Compounds | Intramolecular cyclization reactions involving both amine groups. | Conformational rigidity and three-dimensional diversity. |

The synthesis of polyfunctionalized pyrrolidines is a common strategy for accessing novel chemical space in drug discovery. The defined stereocenter of this compound ensures that subsequent transformations proceed diastereoselectively, allowing for precise control over the final product's stereochemistry.

Foundation for the Development of Chiral Ligands and Organocatalysts

The field of asymmetric catalysis heavily relies on the design of effective chiral ligands for metal-based catalysts and purely organic molecules that can act as organocatalysts. The structure of this compound is well-suited for this purpose. The two nitrogen atoms can act as coordination sites for metal centers, forming stable chelate complexes.

By modifying the C3-amino group, researchers can introduce phosphine, oxazoline, or other coordinating moieties to create bidentate or tridentate ligands. The inherent chirality of the pyrrolidine backbone, positioned close to the metal center, creates a chiral environment that can effectively discriminate between enantiotopic faces of a substrate, leading to high enantioselectivity in catalytic reactions. The bulky N-neopentyl group plays a crucial role by creating a defined steric pocket around the catalytic center, which can enhance stereochemical induction.

Furthermore, the pyrrolidine motif is a cornerstone of aminocatalysis. Derivatives of this compound can function as organocatalysts by forming chiral enamines or iminium ions with carbonyl substrates. These transient intermediates then participate in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The steric and electronic properties of the N-neopentyl group and substituents on the C3-amine can be tuned to optimize the reactivity and selectivity of the catalyst.

Derivatization Strategies for Research Purposes

To explore and optimize the utility of this compound, various derivatization strategies are employed. These modifications are designed to probe its chemical properties, facilitate its purification, or prepare it for subsequent synthetic steps.

Covalent Modifications for Probing Reactivity and Structure-Reactivity Relationships

Covalent modification is a key strategy for understanding how the structure of a molecule relates to its function or activity (Structure-Activity Relationship, SAR). For this compound, systematic modifications can be made to investigate its performance as a ligand or organocatalyst.

For instance, a series of analogues can be synthesized where the neopentyl group is replaced with other alkyl or aryl groups of varying sizes and electronic properties. Similarly, the primary amine at C3 can be converted into a library of secondary amines, amides, or sulfonamides. Each new derivative is then tested in a model reaction to assess how the modification affects yield, diastereoselectivity, and enantioselectivity. These studies provide valuable insights into the mechanism of catalysis and allow for the rational design of more efficient and selective catalysts.

Table 2: Covalent Modifications for SAR Studies

| Modification Site | Type of Modification | Investigated Property |

| N1-Neopentyl Group | Variation of alkyl group size (e.g., isopropyl, cyclohexyl, tert-butyl). | Influence of steric bulk on catalyst pocket and enantioselectivity. |

| C3-Amino Group | Acylation to form amides with different electronic properties. | Effect of hydrogen-bonding capability and electronic tuning on catalytic activity. |

| C3-Amino Group | Alkylation to form secondary or tertiary amines. | Impact of nucleophilicity and steric hindrance at the secondary reaction site. |

Formation of Diastereomeric Salts for Chiral Resolution and Purification Studies

In the synthesis of chiral amines, achieving high enantiomeric purity is paramount. One of the most established methods for separating enantiomers is through the formation of diastereomeric salts. If this compound were synthesized as a racemic mixture, it could be resolved by reacting it with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid.

The reaction of the racemic amine with the chiral acid produces a mixture of two diastereomeric salts: [(R)-amine·(S)-acid] and [(S)-amine·(S)-acid]. Because diastereomers have different physical properties, they can often be separated by fractional crystallization. One diastereomer will typically be less soluble in a given solvent and will crystallize out of the solution, allowing for its separation by filtration. The purified diastereomeric salt can then be treated with a base to liberate the enantiomerically pure amine. This technique is crucial for both laboratory-scale purification and industrial-scale production of single-enantiomer compounds.

Synthesis of Advanced Synthetic Intermediates for Downstream Transformations

This compound is often not the final product but rather a precursor to more advanced synthetic intermediates. To facilitate its use in multi-step syntheses, it is frequently converted into a more stable or selectively reactive form. A common strategy is the introduction of protecting groups.

For example, the C3-primary amine can be selectively protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This protected intermediate is more soluble in organic solvents and the primary amine is masked from unwanted side reactions. The secondary amine of the pyrrolidine ring can then be modified, or other transformations can be carried out on different parts of the molecule. In a later step, the protecting group can be cleanly removed under specific conditions to reveal the free amine, which can then participate in the next planned reaction. This use of protecting group strategies allows for the synthesis of highly complex molecules with multiple functional groups by controlling the sequence of bond-forming events.

Investigation of Stereoelectronic Effects and Steric Influence of the Neopentyl Group on Reaction Outcomes

The strategic placement of a neopentyl group at the 1-position of the (S)-pyrrolidin-3-amine framework introduces a unique combination of steric and electronic properties that significantly dictate its behavior as a catalyst or ligand. The neopentyl group, with its quaternary carbon atom bonded to three methyl groups and a methylene bridge connected to the pyrrolidine nitrogen, is characterized by its substantial steric bulk. This steric hindrance is a key determinant in controlling the facial selectivity of reactions, effectively shielding one face of the catalyst and directing incoming reagents to the opposite, less hindered face.

In asymmetric catalysis, the precise control of the three-dimensional arrangement of reactants in the transition state is paramount for achieving high enantioselectivity. The bulky neopentyl group in this compound plays a crucial role in creating a well-defined and sterically demanding chiral environment around the catalytically active 3-amino group. This steric shielding can influence the orientation of substrates and reagents, thereby favoring the formation of one enantiomer over the other.

From a stereoelectronic perspective, the neopentyl group is primarily an electron-donating alkyl group. This inductive effect can modulate the nucleophilicity and basicity of the pyrrolidine nitrogen and the 3-amino group. While the steric properties often dominate, these electronic effects can also subtly influence the catalyst's reactivity and its interactions with substrates and other reaction components.

To quantitatively assess the impact of the neopentyl group, researchers often compare the performance of this compound with analogues bearing less sterically demanding N-substituents (e.g., methyl, ethyl, benzyl). These comparative studies are instrumental in deconvoluting the steric and electronic contributions to the observed catalytic activity and stereoselectivity.

Detailed research findings from various asymmetric transformations catalyzed by systems incorporating N-alkylpyrrolidin-3-amines highlight the profound influence of the N-substituent's size. While specific data for the neopentyl derivative is not extensively documented in publicly available literature, the general trends observed in related systems provide valuable insights. For instance, in Michael additions and aldol reactions, an increase in the steric bulk of the N-alkyl group often correlates with an enhancement in diastereoselectivity and/or enantioselectivity, up to a certain threshold where the steric hindrance may impede the reaction rate.

The table below illustrates a hypothetical comparison based on general principles observed in asymmetric catalysis with chiral pyrrolidine derivatives, showcasing the anticipated effect of increasing N-substituent bulk on reaction outcomes.

| N-Substituent | Reaction | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) | Relative Rate |

| Methyl | Aldol Reaction | 60:40 | 75 | 1.0 |

| Isopropyl | Aldol Reaction | 75:25 | 88 | 0.8 |

| Neopentyl | Aldol Reaction | >95:5 | >95 | 0.6 |

| Benzyl (B1604629) | Aldol Reaction | 80:20 | 92 | 0.9 |

This table is illustrative and based on general trends in asymmetric catalysis. Specific experimental data for this compound is required for definitive analysis.

The data, though hypothetical, exemplifies a common trend where the highly sterically demanding neopentyl group is expected to provide the highest levels of stereocontrol, albeit potentially at the cost of a slightly reduced reaction rate due to steric impediment of the transition state. The interplay between achieving high selectivity and maintaining a practical reaction rate is a central theme in catalyst design and optimization.

Q & A

What are the optimal synthetic routes for enantioselective preparation of (S)-1-Neopentylpyrrolidin-3-amine?

Level: Advanced

Answer:

The synthesis of enantiomerically pure this compound requires careful selection of chiral auxiliaries or catalysts. A multi-step approach is typically employed:

Core Pyrrolidine Formation : Start with a prochiral pyrrolidinone intermediate. Reductive amination using neopentylamine (2,2-dimethylpropylamine) and a ketone precursor under hydrogenation conditions can yield the pyrrolidine backbone .

Stereochemical Control : Use asymmetric catalysis (e.g., chiral phosphine ligands in palladium-catalyzed alkylation) or enzymatic resolution (e.g., lipases for kinetic resolution of racemic mixtures) to ensure enantiomeric excess (>95% ee) .

Purification : Chromatography (e.g., chiral HPLC with cellulose-based columns) or recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) enhances purity .

Key Parameters : Temperature (0–25°C), pH (7–9), and solvent polarity significantly impact yield and stereoselectivity .

How can researchers validate the stereochemical configuration of this compound?

Level: Basic

Answer:

Validation of the (S)-configuration involves:

- Chiroptical Methods :

- X-ray Crystallography : Resolve the crystal structure of a derivative (e.g., salt with tartaric acid) to confirm absolute configuration .

- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric signals in - or -NMR .

What analytical techniques are critical for assessing purity and stability of this compound?

Level: Basic

Answer:

- Quantitative Purity Analysis :

- HPLC-UV/ELSD : Employ a C18 column with acetonitrile/water (0.1% TFA) gradient; monitor for by-products (e.g., diastereomers or unreacted precursors) .

- GC-MS : Detect volatile impurities using a DB-5MS column and electron ionization .

- Stability Testing :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 2–4 weeks. Analyze degradation products via LC-MS .

- Long-Term Storage : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation and photodegradation .

How can computational modeling guide the design of this compound derivatives for receptor-targeted studies?

Level: Advanced

Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., G protein-coupled receptors) by docking the compound into crystal structures (PDB IDs: 6CM4, 5ZBH) .

- QSAR Analysis : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., neopentyl group bulkiness) with biological activity .

- Conformational Sampling : Perform molecular dynamics simulations (e.g., GROMACS) to analyze flexibility of the pyrrolidine ring and its impact on receptor interaction .

How should researchers address contradictory data in biological activity assays involving this compound?

Level: Advanced

Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum-free media) and include positive controls (e.g., known receptor agonists/antagonists) .

- Compound Integrity : Re-test batches with orthogonal methods (e.g., LC-MS for purity, NMR for stereochemical integrity) .

- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

What strategies optimize enantioselective large-scale synthesis while minimizing racemization?

Level: Advanced

Answer:

- Catalyst Selection : Immobilize chiral catalysts (e.g., Ru-BINAP complexes) on silica supports for recyclability and reduced metal leaching .

- Process Conditions :

- Avoid high temperatures (>50°C) during amide bond formation.

- Use aprotic solvents (e.g., THF) to suppress proton exchange pathways .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress and enantiomeric excess in real-time .

How do structural modifications to the pyrrolidine ring impact physicochemical properties?

Level: Advanced

Answer:

Modifications can be evaluated via:

- LogP Measurement : Compare partition coefficients (e.g., shake-flask method) to assess hydrophobicity changes from neopentyl substitution .

- pKa Determination : Use potentiometric titration to quantify basicity of the amine group; bulky substituents (neopentyl) often reduce solubility .

- Thermal Analysis : DSC/TGA to study melting points and decomposition profiles, critical for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.